

Application Notes and Protocols for Cell-Based Assays Using Shp2-IN-25

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Compound of Interest

Compound Name: **Shp2-IN-25**

Cat. No.: **B15137858**

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These application notes provide detailed protocols for utilizing **Shp2-IN-25**, a potent allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in cell-based assays. The following sections detail the mechanism of action, experimental protocols, and data presentation for evaluating the efficacy of **Shp2-IN-25** in a cellular context.

Introduction to Shp2 and Shp2-IN-25

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. SHP2 is a key component of multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for cell growth, differentiation, and survival.^[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders.^[1]

Shp2-IN-25 is an allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC₅₀) of 225 nM.^[2] By binding to an allosteric pocket, **Shp2-IN-25** stabilizes the auto-inhibited conformation of SHP2, thereby preventing its activation and downstream signaling. This mode of action makes **Shp2-IN-25** a valuable tool for studying SHP2-dependent signaling and a potential therapeutic agent for SHP2-driven diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Shp2-IN-25**.

Parameter	Value	Reference
IC50	225 nM	[2]

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol describes how to assess the effect of **Shp2-IN-25** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., KYSE-520, MDA-MB-468)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **Shp2-IN-25** (stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)
- Plate reader (Luminometer or spectrophotometer)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **Shp2-IN-25** in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
 - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **Shp2-IN-25** or vehicle control.
 - Incubate the plate for 72 hours at 37°C and 5% CO2.
- Viability Assessment:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate the plate for the recommended time (typically 10 minutes to 2 hours).
 - Measure the luminescence or absorbance using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control wells.
 - Plot the cell viability (%) against the logarithm of the **Shp2-IN-25** concentration.
 - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of p-ERK Levels

This protocol details the procedure for measuring the inhibition of SHP2-mediated signaling by assessing the phosphorylation status of its downstream effector, ERK.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **Shp2-IN-25**
- Growth factor (e.g., EGF, FGF) for stimulation
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

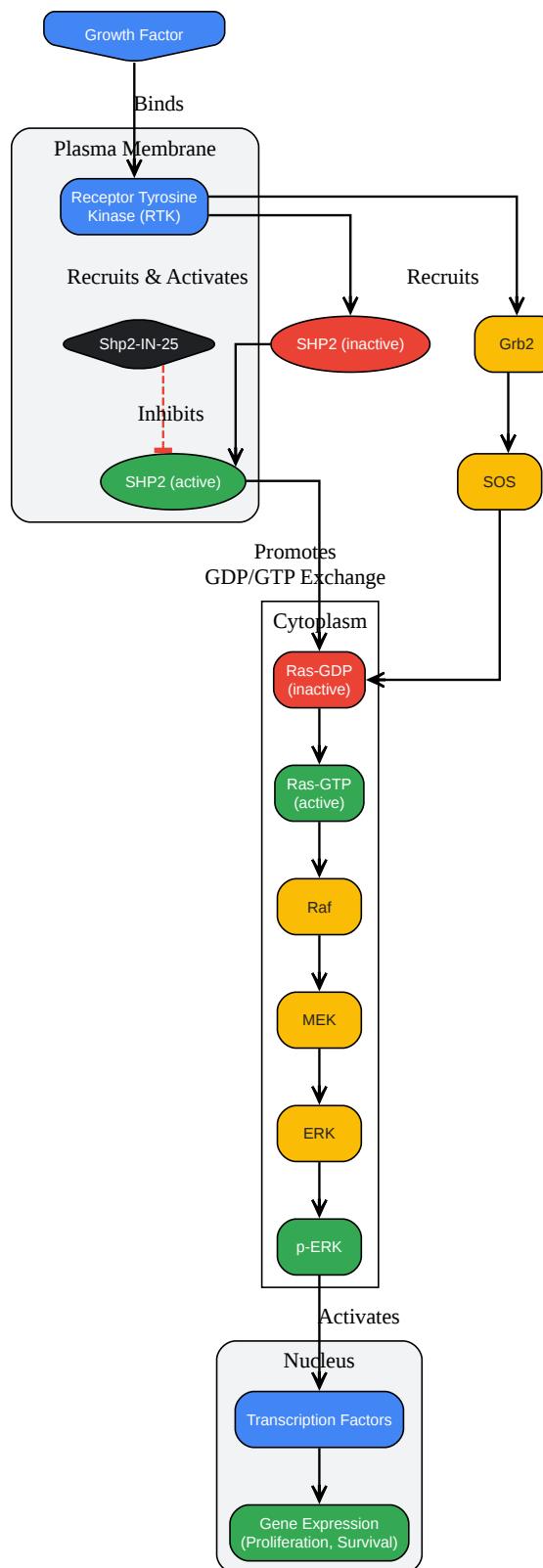
- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluence.
 - Serum-starve the cells for 12-24 hours.
 - Pre-treat the cells with various concentrations of **Shp2-IN-25** (e.g., 100 nM, 500 nM, 1 μ M) or vehicle control (DMSO) for 2 hours.
 - Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with 100-200 µL of lysis buffer per well.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-ERK, total ERK, and β-actin overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the p-ERK signal to the total ERK signal.

- Compare the normalized p-ERK levels in **Shp2-IN-25**-treated samples to the vehicle-treated, growth factor-stimulated control.

Visualizations

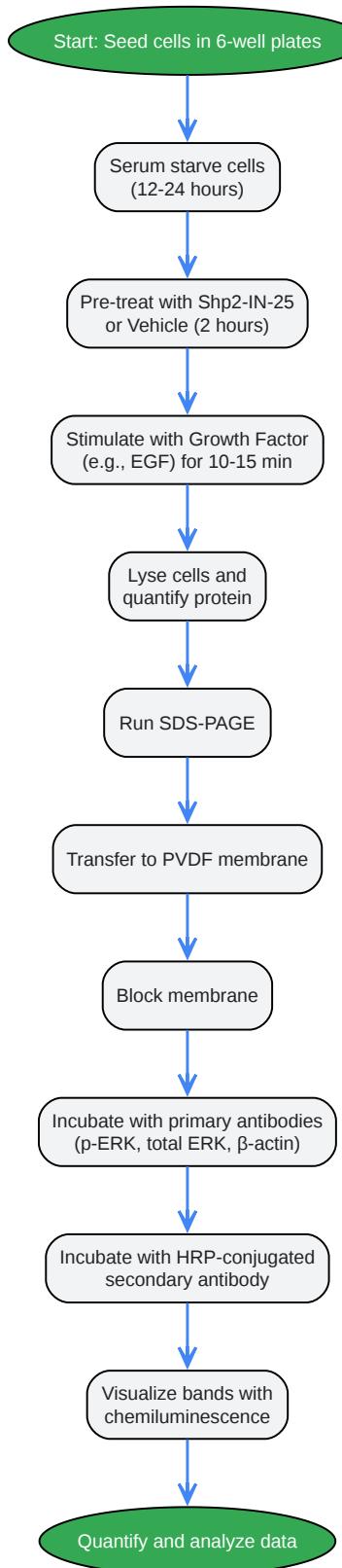
SHP2 Signaling Pathway



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Caption: SHP2 signaling pathway and the inhibitory action of **Shp2-IN-25**.

Experimental Workflow for p-ERK Western Blot



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Caption: Workflow for assessing p-ERK levels by Western blot.

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References

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